molecular formula C11H15ClN4O3 B12715649 (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride CAS No. 94158-51-7

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride

Cat. No.: B12715649
CAS No.: 94158-51-7
M. Wt: 286.71 g/mol
InChI Key: KWESODUXDBUTSF-GAYQJXMFSA-N
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Description

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the indole derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the tricyclic indole . The reaction proceeds with good yield and involves multiple steps to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-al) semicarbazone monohydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

94158-51-7

Molecular Formula

C11H15ClN4O3

Molecular Weight

286.71 g/mol

IUPAC Name

[(E)-(3-hydroxy-1-methyl-6-oxo-3,5-dihydro-2H-indol-5-yl)methylideneamino]urea;hydrochloride

InChI

InChI=1S/C11H14N4O3.ClH/c1-15-5-10(17)7-2-6(4-13-14-11(12)18)9(16)3-8(7)15;/h2-4,6,10,17H,5H2,1H3,(H3,12,14,18);1H/b13-4+;

InChI Key

KWESODUXDBUTSF-GAYQJXMFSA-N

Isomeric SMILES

CN1CC(C2=CC(C(=O)C=C21)/C=N/NC(=O)N)O.Cl

Canonical SMILES

CN1CC(C2=CC(C(=O)C=C21)C=NNC(=O)N)O.Cl

Origin of Product

United States

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